(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Overview
Description
(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine is a complex organic compound that features a pyrazole ring substituted with dimethyl and phenyl groups, and a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Substitution Reactions: The dimethyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reaction: The final step involves coupling the pyrazole and piperazine rings through a condensation reaction, often using a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, (Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,5-dimethylpyrazole: Similar pyrazole ring but lacks the piperazine moiety.
4-(2-Methoxyphenyl)piperazine: Similar piperazine ring but lacks the pyrazole moiety.
Uniqueness
The uniqueness of (Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine lies in its combined structure, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-18-21(19(2)28(25-18)20-9-5-4-6-10-20)17-24-27-15-13-26(14-16-27)22-11-7-8-12-23(22)29-3/h4-12,17H,13-16H2,1-3H3/b24-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALOEKJVBCKEFC-ULJHMMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N\N3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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